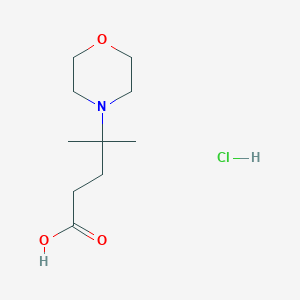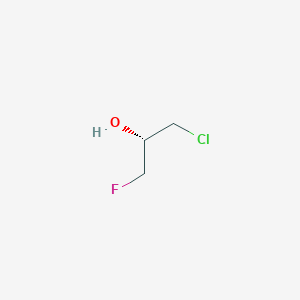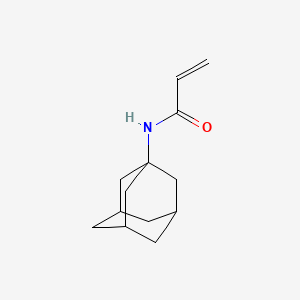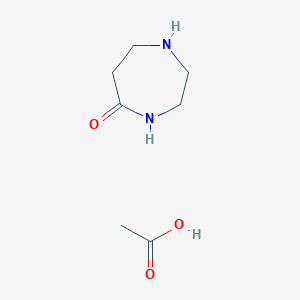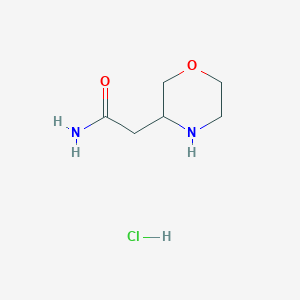
Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride
Descripción general
Descripción
“Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1895054-23-5 . It has a molecular weight of 181.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride” is C6H12ClNO3 . The Inchi Code is 1S/C6H11NO3.ClH/c1-10-5(8)6(9)2-3-7-4-6;/h7,9H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Epigenetic Modifications and DNA Methylation
DNA methylation and demethylation processes are pivotal in regulating gene expression across different biological processes and diseases. The oxidation derivatives of cytosine, such as 5-hydroxymethylcytosine (5hmC), are vital for these epigenetic modifications, suggesting potential research areas for related compounds in understanding genome flexibility and responses to environmental factors (Efimova et al., 2020).
Metabolic Functionalization in Drug Molecules
Alkyl moieties in drug molecules undergo metabolic transformations, including hydroxy and carboxy functionalization, which can alter their pharmacologic activity. Research in this area explores the structural features required for these metabolic changes and the activity of resulting metabolites, which could be relevant for compounds like Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride (El-Haj & Ahmed, 2020).
Photodynamic Therapy
Pretreatment strategies to enhance the accumulation of protoporphyrin IX in photodynamic therapy indicate the importance of modifying skin penetration and drug uptake, potentially relevant for derivatives of pyrrolidine in enhancing therapeutic outcomes (Gerritsen et al., 2008).
Environmental and Health Impact Studies
Studies on the occurrence, fate, and behavior of parabens in aquatic environments highlight the need for understanding the environmental impact and stability of chemical compounds, including those with carboxylate groups, in various ecosystems (Haman et al., 2015).
Role in Cancer Biomarkers
The role of 5-hydroxymethylcytosine in cell-free DNA as a novel cancer biomarker underscores the importance of investigating DNA modifications in cancer diagnosis and treatment, which may involve research into related compounds for their potential in precision oncology (Xu et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl 3-hydroxypyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-5(8)6(9)2-3-7-4-6;/h7,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKWHOQLUWGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3380236.png)



